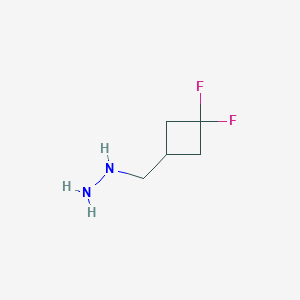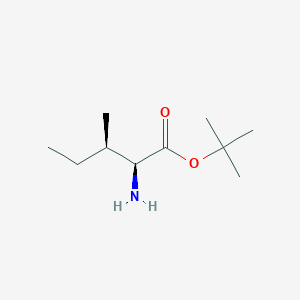
(2S,3R)-tert-Butyl 2-amino-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,3R)-2-amino-3-methylpentanoate is an organic compound that belongs to the class of tert-butyl esters. This compound is characterized by the presence of a tert-butyl group attached to the ester functional group, along with an amino group and a methyl group on the pentanoate chain. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl (2S,3R)-2-amino-3-methylpentanoate, can be achieved through various methods. One common approach involves the reaction of the corresponding carboxylic acid with tert-butanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions, which allows for the formation of tert-butyl esters through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be optimized using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,3R)-2-amino-3-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (2S,3R)-2-amino-3-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate
- Tert-butyl (2S,3R)-2-amino-3-methylbutanoate
Uniqueness
Tert-butyl (2S,3R)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry and the presence of both an amino group and a tert-butyl ester group. This combination of functional groups and stereochemistry imparts distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
tert-butyl (2S,3R)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
DRWKBZREIMLHDX-SFYZADRCSA-N |
Isomerische SMILES |
CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N |
Kanonische SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)

![1-{[(3-Bromo-1,2-oxazol-5-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B13628564.png)

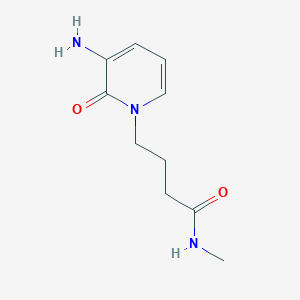
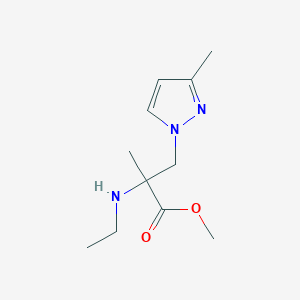
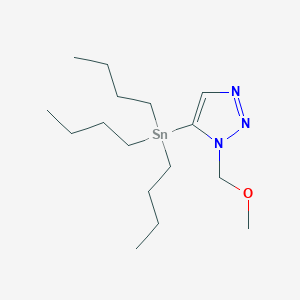

![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)


